molecular formula C18H21NO B5222529 (4-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine

(4-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine

Cat. No. B5222529
M. Wt: 267.4 g/mol
InChI Key: MCLSGORXAGAISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine, also known as R(+)-MTN, is a chiral amine that has been widely studied for its potential pharmacological applications. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of R(+)-MTN is not yet fully understood, but research has suggested that it may act through a number of different pathways. For example, studies have shown that R(+)-MTN can modulate the activity of the opioid system, which is involved in pain perception and reward processing. Additionally, R(+)-MTN has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
R(+)-MTN has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, R(+)-MTN has been shown to modulate the activity of a number of neurotransmitter systems, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using R(+)-MTN in lab experiments is that it exhibits a range of pharmacological properties, making it a versatile tool for studying a variety of biological systems. Additionally, R(+)-MTN is relatively easy to synthesize, making it readily available for use in laboratory studies. However, one limitation of using R(+)-MTN is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on R(+)-MTN. One area of interest is the compound's potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanisms of action of R(+)-MTN, which could lead to the development of more targeted and effective treatments. Finally, studies investigating the potential side effects and safety of R(+)-MTN will be important for determining its potential as a clinical therapy.

Synthesis Methods

The synthesis of R(+)-MTN can be achieved through a variety of methods, including the reduction of 1,2,3,4-tetrahydro-2-naphthylamine with sodium borohydride in the presence of (4-methoxybenzyl)chloride. Other methods include the use of chiral reagents and asymmetric catalysis.

Scientific Research Applications

R(+)-MTN has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, R(+)-MTN has been shown to modulate the activity of a number of neurotransmitter systems, making it a promising candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-7,10-11,17,19H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSGORXAGAISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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